Product packaging for UCPH-102F(Cat. No.:)

UCPH-102F

Cat. No.: B1194918
M. Wt: 419.481
InChI Key: QJLRINQORPQZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UCPH-102F is a selective, fluorescent excitatory amino acid transporter 1 (EAAT1) inhibitor developed as a coumarin-based analog of the potent EAAT1 inhibitor UCPH-102 . It is designed for research applications where the visualization of EAAT1 is desired. In pharmacological characterization, this compound demonstrated inhibition of EAAT1 with an IC50 value of 14 µM . A key feature of this compound is its bright blue fluorescence emission under physiological pH, making it a potential tool for probing EAAT1 localization and dynamics . It is important for researchers to note that initial studies reported non-specific binding of this compound, which may limit its use for selective visualization of EAAT1 over other subtypes like EAAT3 in certain experimental setups, such as confocal laser scanning microscopy . EAAT1 plays a pivotal role in regulating synaptic glutamate levels in the central nervous system, and selective inhibitors like this compound are valuable for investigating its function in health and disease . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.481

IUPAC Name

2'-Amino-7-(diethylamino)-4'-methyl-2,5'-dioxo-5',6',7',8'-tetrahydro-2H,4'H-[4,7'-bichromene]-3'-carbonitrile

InChI

InChI=1S/C24H25N3O4/c1-4-27(5-2)15-6-7-16-17(11-22(29)30-20(16)10-15)14-8-19(28)23-13(3)18(12-25)24(26)31-21(23)9-14/h6-7,10-11,13-14H,4-5,8-9,26H2,1-3H3

InChI Key

QJLRINQORPQZLU-UHFFFAOYSA-N

SMILES

N#CC1=C(N)OC2=C(C(CC(C(C3=C(O4)C=C(N(CC)CC)C=C3)=CC4=O)C2)=O)C1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UCPH-102F;  UCPH 102F;  UCPH102F

Origin of Product

United States

Research Findings

The pharmacological evaluation of UCPH-102F yielded specific insights into its efficacy and utility as a research tool.

This compound was found to inhibit EAAT1 with an IC50 value of 14 μM. nih.govfao.org While this demonstrates that it retains inhibitory activity, its potency is considerably lower than that of its non-fluorescent parent compound, UCPH-102 (IC50 = 0.42 μM).

At a physiological pH, this compound exhibits a bright blue fluorescence emission. fao.org However, a significant challenge emerged during its experimental application. In studies using confocal laser scanning microscopy, this compound displayed nonspecific binding, which prevented the selective visualization of EAAT1 expression. nih.govfao.org This outcome, while demonstrating the successful synthesis of a fluorescent inhibitor, highlighted the difficulties in developing a tool for specific and high-fidelity imaging of the transporter.

Inhibitory Potency of UCPH Compounds at EAAT1
CompoundIC50 Value (μM)
UCPH-1010.66
UCPH-1020.42
This compound14

Molecular Target Identification and Characterization

UCPH-102F as a Subtype-Selective Inhibitor of EAAT1 (GLAST)

This compound is characterized as a subtype-selective inhibitor of the excitatory amino acid transporter subtype 1, also known as GLAST (Glutamate-Aspartate Transporter). nih.govhellobio.com EAAT1 plays a crucial role in the uptake of glutamate (B1630785) in the central nervous system, particularly in astrocytes. nih.govnih.gov Selective inhibition of EAAT1 is a key aspect of studying its physiological functions and potential roles in various neurological conditions.

Specificity of Interaction with EAAT1

Studies have demonstrated the specificity of this compound for EAAT1. While UCPH-101 and UCPH-102 are reported to be potent EAAT1 inhibitors with IC50 values in the high nanomolar range (0.66 µM and 0.43 µM, respectively), this compound shows inhibitory activity at EAAT1 in the medium micromolar range (14 µM). nih.govhellobio.commedchemexpress.commolaid.com This indicates a less potent, but still present, inhibitory effect on EAAT1 compared to its parent compounds.

Differentiation from Other EAAT Subtypes (e.g., EAAT3)

A key aspect of this compound's characterization involves its differentiation from other EAAT subtypes, such as EAAT3 (also known as EAAC1). While UCPH-101 and UCPH-102 exhibit significant selectivity for EAAT1 over other subtypes like EAAT2, EAAT3, EAAT4, and EAAT5, with IC50 values typically exceeding 300 µM for these other transporters, the selectivity profile of this compound appears different due to its fluorescent nature. hellobio.comsigmaaldrich.comnih.govnih.gov

Research involving this compound as a fluorescent probe encountered challenges in achieving selective visualization of EAAT1 expression over EAAT3 due to non-specific binding of this compound. nih.govsigmaaldrich.com This suggests that while this compound inhibits EAAT1, its utility as a selective imaging tool for differentiating EAAT1 from EAAT3 is limited by this non-specific interaction. In contrast, the parent compounds UCPH-101 and UCPH-102 have been shown to be highly selective inhibitors of EAAT1 with negligible activity at EAAT3 and other subtypes at concentrations significantly higher than their EAAT1 IC50 values. hellobio.comsigmaaldrich.comnih.govnih.gov

The following table summarizes reported IC50 values for UCPH-102 and related compounds against different EAAT subtypes, highlighting the selectivity profile.

CompoundEAAT1 IC50 (µM)EAAT2 IC50 (µM)EAAT3 IC50 (µM)EAAT4 IC50 (µM)EAAT5 IC50 (µM)
UCPH-1010.66 nih.gov>300 hellobio.comsigmaaldrich.com>100 nih.gov>300 nih.govnih.gov>300 nih.govnih.gov
UCPH-1020.43 nih.govhellobio.commedchemexpress.comabcam.com>300 hellobio.comsigmaaldrich.com>100 nih.gov>300 nih.govnih.gov>300 nih.govnih.gov
This compound14 nih.govNot readily availableNot readily availableNot readily availableNot readily available

Pharmacological Characterization and Biological Activity

In Vitro Inhibitory Efficacy at EAAT1

In vitro studies have demonstrated that UCPH-102F functions as an inhibitor of EAAT1. Evaluation of its effects on EAAT1 function revealed inhibitory activity in the medium micromolar range. Specifically, this compound was found to inhibit EAAT1 function with an IC₅₀ value of 14 µM. nih.gov This places its inhibitory efficacy within a defined concentration range when tested against the transporter in a controlled in vitro setting. For context, other related analogs, such as analog 15, also inhibited EAAT1 function with a similar IC₅₀ value of 17 µM, while several other tested analogs (11-14) showed significantly less activity, failing to inhibit EAAT1 function at concentrations up to 300 µM. nih.gov

Concentration-Dependent Inhibition Studies

The inhibitory effect of this compound on EAAT1 is concentration-dependent, as evidenced by the determination of its IC₅₀ value. An IC₅₀ of 14 µM signifies that half of the maximal inhibitory effect is achieved at this specific concentration. nih.gov While detailed concentration-response curves specifically for this compound were not extensively detailed in the provided information beyond the IC₅₀, the concept of an IC₅₀ value inherently arises from studies where the compound is tested across a range of concentrations to determine the point at which 50% inhibition is achieved. This indicates that increasing concentrations of this compound lead to a greater degree of inhibition of EAAT1 function within the tested range.

Comparison of Potency with Parent Compounds (UCPH-101, UCPH-102)

This compound is a coumarin-based fluorescent analog of the known EAAT1 selective inhibitors, UCPH-101 and UCPH-102. nih.gov A comparison of their inhibitory potencies at EAAT1 reveals notable differences. UCPH-101 has been reported with an IC₅₀ value of 0.66 µM. nih.govmedchemexpress.com UCPH-102 is even more potent, with reported IC₅₀ values around 0.43 µM or 0.42 µM. nih.govabcam.comsigmaaldrich.commedchemexpress.comhellobio.com

Comparing these values to the 14 µM IC₅₀ of this compound, it is clear that the parent compounds, UCPH-101 and UCPH-102, are significantly more potent inhibitors of EAAT1. nih.gov UCPH-101 and UCPH-102 demonstrate inhibitory activity in the high nanomolar range, whereas this compound's activity is in the medium micromolar range. nih.govnih.gov This difference in potency suggests that the structural modifications introduced to create the fluorescent analog this compound, while retaining some inhibitory activity, resulted in a decrease in potency compared to the original compounds.

CompoundEAAT1 IC₅₀ (µM)
UCPH-1010.66 nih.govmedchemexpress.com
UCPH-1020.42 - 0.43 nih.govabcam.comsigmaaldrich.commedchemexpress.comhellobio.com
This compound14 nih.gov

Mechanisms of EAAT1 Functional Inhibition

This compound is characterized as a subtype-selective inhibitor of EAAT1, designed as a fluorescent analog of UCPH-101 and UCPH-102. nih.gov While the specific detailed mechanism of action for this compound itself is not extensively described in the provided sources, the mechanism of its parent compound, UCPH-101, has been more thoroughly investigated.

UCPH-101 is known to be a noncompetitive inhibitor of EAAT1. nih.govresearchgate.netnih.govelifesciences.orgbiorxiv.org Studies on UCPH-101 suggest it binds to an allosteric site, distinct from the substrate binding site. researchgate.netelifesciences.org This binding is proposed to occur within a predominantly hydrophobic crevice located in the trimerization domain of the EAAT1 monomer. researchgate.net The inhibition exerted by UCPH-101 involves slowing down the substrate translocation step of the transporter cycle, rather than affecting substrate or sodium ion binding. elifesciences.orgbiorxiv.org Mutagenesis studies have helped delineate the binding site of UCPH-101 in the rodent ortholog GLAST, identifying key residues in transmembrane domains 3, 4c, and 7a that are critical for its inhibitory potency and efficacy. nih.govresearchgate.net Furthermore, UCPH-101 has been shown to inhibit substrate uptake specifically through the monomer to which it is bound, without affecting the function of other monomers within the trimeric transporter structure. researchgate.net

Given that this compound is a fluorescent analog synthesized based on the structure of UCPH-101 and UCPH-102, it is plausible that it interacts with EAAT1 through a similar allosteric mechanism. nih.gov However, the difference in potency suggests that the addition of the fluorescent moiety may influence its binding affinity or interaction kinetics with the transporter compared to the parent compounds.

Methodological Approaches in Ucph 102f Research

Synthesis and Analog Generation

UCPH-102F was developed as a coumarin-based fluorescent analog of the EAAT1 selective inhibitors UCPH-101 and UCPH-102 hellobio.com. The design and synthesis of such coumarin-based fluorescent analogs are part of the broader effort to create subtype-selective inhibitors for EAAT1 hellobio.com. This compound is described as a selective EAAT1 inhibitor within the context of tetrahydrobenzo[b]pyran compounds sigmaaldrich.com. The synthesis of related tetrahydrobenzo[b]pyrans often involves three-component cyclocondensation reactions sigmaaldrich.com.

In Vitro Pharmacological Evaluation Assays (e.g., using HEK293 cells)

In vitro pharmacological evaluation is a critical step in characterizing the activity of compounds like this compound. Assays utilizing HEK293 cells have been employed for the pharmacological evaluation of this compound and other related coumarin-based analogs hellobio.com. These evaluations aim to determine the potency of the compounds in inhibiting the function of EAAT1 hellobio.com. For instance, this compound demonstrated inhibitory activity against EAAT1 with an IC50 value in the medium micromolar range hellobio.com. UCPH-102, a parent compound, is known as a selective inhibitor of EAAT1 with a reported IC50 value of 420 nM for EAAT1, showing significantly lower potency against EAAT2-5 (>300 µM) ctdbase.org.

CompoundTargetIC50 ValueCell Type
This compoundEAAT1~14 µMHEK293 Cells
UCPH-102EAAT10.42 µMNot specified
UCPH-102EAAT2-5>300 µMNot specified

Note: IC50 value for this compound is approximate based on the description "medium micromolar range" and the specific value of 14 µM mentioned in the source hellobio.com.

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques are valuable tools for investigating the properties and localization of fluorescent compounds like this compound in biological systems.

This compound possesses fluorescent properties, which are integral to its design as a research tool hellobio.com. Under physiological pH conditions, this compound exhibits a bright blue fluorescence emission hellobio.com. This intrinsic fluorescence allows for its detection and visualization using appropriate spectroscopic and imaging methods. Techniques such as single molecule fluorescence microscopy and spectroscopy, or time-resolved fluorescence detection methods like Fluorescence Lifetime Imaging (FLIM) and Fluorescence Correlation Spectroscopy (FCS), could potentially be applied to study the behavior of fluorescent compounds, although their specific application to this compound was not detailed in the search results r-project.org.

Despite its fluorescent properties, challenges exist in the selective visualization of this compound, particularly when attempting to specifically image its binding to target transporters like EAAT1. A notable limitation encountered with Confocal Laser Scanning Microscopy (CLSM) is the inability to achieve selective visualization of EAAT1 expression over other related transporters, such as EAAT3, due to non-specific binding of this compound hellobio.com. This non-specific binding complicates the precise localization and study of this compound interactions with its intended target using standard confocal microscopy approaches hellobio.com. General challenges in confocal microscopy, such as out-of-focus light, photobleaching, and limitations in imaging speed and field of view, can also impact visualization, but the non-specific binding is a specific issue noted for this compound in the context of selective transporter visualization.

Preclinical Research Context and Applications

UCPH-102F as a Molecular Tool for EAAT1 Research

This compound functions as an inhibitor of EAAT1. Research has characterized its inhibitory potency, reporting an IC50 value of 14 µM for EAAT1 inhibition. medchemexpress.com This inhibitory activity makes this compound valuable for probing the functional consequences of reduced EAAT1 activity in experimental systems. Furthermore, its coumarin-based fluorescent properties offer the potential for visualization in biological samples. medchemexpress.com However, studies have indicated that achieving selective visualization of EAAT1 over other transporters like EAAT3 using this compound can be challenging due to non-specific binding. medchemexpress.com Despite this, its inhibitory action remains a key aspect of its use as a molecular tool in EAAT1 research.

Utility in Investigating Astrocytic Function and Related Pathologies

EAAT1 is predominantly expressed in astrocytes, a type of glial cell in the central nervous system. abcam.comdiva-portal.org Astrocytic EAAT1, along with EAAT2, plays a critical role in the rapid uptake of glutamate (B1630785) from the synaptic cleft, thereby regulating extracellular glutamate concentrations and preventing excitotoxicity. abcam.comdiva-portal.orgnih.gov Maintaining low extracellular glutamate is essential for proper synaptic transmission and neuronal survival. nih.govsigmaaldrich.com Dysfunction or reduced expression of astrocytic glutamate transporters, including EAAT1, has been implicated in various neurological disorders. nih.gov By inhibiting EAAT1, this compound serves as a tool to study the impact of impaired astrocytic glutamate uptake on neuronal function and viability in preclinical models. Research using EAAT1 inhibitors can help elucidate the contribution of astrocytic glutamate transport deficits to the progression of these pathologies. sigmaaldrich.com

General Relevance to Neuroscience and Drug Discovery Research

Understanding the precise roles of neurotransmitter transporters like EAAT1 is crucial for advancing neuroscience. Molecular tools such as this compound enable researchers to dissect the specific functions of EAAT1 in complex neural circuits and to investigate the consequences of its modulation. This fundamental research contributes to the broader field of drug discovery by helping to identify and validate potential therapeutic targets for neurological and psychiatric diseases where glutamate signaling is dysregulated. hellobio.com While this compound itself is primarily a research probe, the insights gained from its use in studying EAAT1 function can inform the development of novel therapeutic agents targeting glutamate transporters.

Compound Information

Compound NamePubChem CID
This compoundNot readily available in cited sources; UCPH-102 CID is 46215971

Future Directions and Advanced Research Perspectives

Development of Next-Generation Molecular Probes

A significant future direction for studying compounds like UCPH-102F involves the development of next-generation molecular probes. Molecular probes are invaluable tools in chemical biology, designed to interact with specific biological targets, allowing researchers to visualize, identify, or perturb biological processes. nih.gov For a compound like this compound, this could entail synthesizing fluorescently labeled versions, photoaffinity labels, or click chemistry-compatible probes. Such probes would be instrumental in precisely mapping the cellular localization of this compound, identifying its direct binding partners (e.g., proteins, nucleic acids, lipids), and studying its dynamic interactions within living cells or tissues. The development process would involve careful chemical synthesis and rigorous validation to ensure that the added tag or modification does not significantly alter the compound's biological activity or specificity. The aim is to create tools that enable highly specific and sensitive detection and manipulation of this compound's interactions at the molecular level, providing deeper insights into its biological role. nih.gov

Elucidation of Further Mechanistic Insights at the Molecular Level

Understanding the precise molecular mechanism of action is paramount for any bioactive compound. Future research on this compound would focus on dissecting the intricate details of how it exerts its effects at the molecular level. This goes beyond simply identifying a target and involves understanding the kinetics and thermodynamics of binding, the conformational changes induced in the target upon binding, and the downstream signaling events or biochemical pathways that are consequently affected. Techniques such as advanced spectroscopy, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and detailed enzyme kinetics (if applicable) would be employed. Furthermore, investigating post-translational modifications of target proteins or changes in gene expression profiles in response to this compound treatment would provide a more complete picture of its cellular impact. The goal is to build a comprehensive molecular model of this compound's action, which is crucial for rational design of improved analogs and predicting potential off-target effects.

Exploration of Structural Modifications for Improved Specificity or Novel Properties

Chemical synthesis and medicinal chemistry play a crucial role in optimizing the properties of a lead compound. Future research on this compound would likely involve the systematic exploration of structural modifications. This could include synthesizing analogs with subtle changes to the core structure or appended groups to investigate structure-activity relationships (SAR). The objectives of such modifications could be manifold: enhancing the compound's potency, improving its selectivity for a particular target or pathway, increasing its stability, altering its pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), or even imbuing it with novel functionalities. High-throughput synthesis and screening techniques, coupled with computational chemistry and quantitative structure-activity relationship (QSAR) modeling, would be valuable tools in this endeavor. This iterative process of design, synthesis, and testing is fundamental to translating initial findings into compounds with optimized profiles for specific research or potential therapeutic applications.

Integration with Advanced Preclinical Models (e.g., advanced in vitro models, ex vivo studies)

To bridge the gap between initial molecular findings and potential in vivo relevance, future research on this compound would benefit from integration with advanced preclinical models. Beyond traditional cell culture, this includes utilizing more complex in vitro systems such as co-culture models, 3D cell cultures (spheroids or organoids), and microfluidic devices that better recapitulate the in vivo environment. Furthermore, ex vivo studies using fresh tissues or organs would provide valuable information on the compound's effects in a more physiologically relevant context, without the complexities of a whole organism. These models can be used to assess compound permeability, metabolism, tissue distribution, and efficacy in a more sophisticated manner than basic cell lines. The use of advanced imaging techniques in conjunction with these models can provide spatial and temporal resolution of this compound's effects. Such studies are critical for evaluating the potential of this compound in a system that closely mimics the biological complexity of interest before considering in vivo studies.

Q & A

Q. What are the established synthetic pathways for UCPH-102F, and how can researchers validate purity and structural integrity?

Methodological Answer:

  • Begin with retrosynthetic analysis to identify feasible routes, prioritizing steps with high yield and reproducibility.
  • Use spectroscopic techniques (NMR, IR, mass spectrometry) for structural validation, ensuring peak assignments align with predicted molecular features.
  • Purity validation requires HPLC or GC-MS with ≥95% purity thresholds. For novel intermediates, include elemental analysis .
  • Document solvent systems, catalysts, and reaction conditions in detail to enable replication .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s activity?

Methodological Answer:

  • Select target-specific assays (e.g., receptor binding, enzyme inhibition) based on this compound’s hypothesized mechanism.
  • Include positive and negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
  • Perform dose-response curves to calculate IC₅₀/EC₅₀ values, using triplicate measurements to assess variability .
  • Adhere to statistical rigor: report p-values, confidence intervals, and effect sizes .

Q. What are the key considerations for optimizing this compound’s solubility and stability in preclinical studies?

Methodological Answer:

  • Test solubility in physiologically relevant buffers (PBS, simulated gastric fluid) and assess pH dependence.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products via LC-MS.
  • Use excipients (cyclodextrins, surfactants) judiciously to enhance bioavailability without interfering with activity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vitro and in vivo models?

Methodological Answer:

  • Perform comparative meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, model species).
  • Validate in vitro findings using ex vivo models (e.g., tissue explants) to bridge the translational gap.
  • Use pharmacokinetic modeling to correlate plasma concentrations with observed effects .
  • Address interspecies metabolic differences by profiling metabolites via LC-HRMS .

Q. What strategies are effective in elucidating this compound’s mechanism of action when target deconvolution is challenging?

Methodological Answer:

  • Employ chemoproteomics (e.g., activity-based protein profiling) to identify binding partners.
  • Use CRISPR-Cas9 knockouts or siRNA silencing of candidate targets to confirm functional relevance.
  • Integrate transcriptomic/proteomic data to map pathway-level effects .
  • Apply molecular docking simulations to prioritize plausible targets based on structural complementarity .

Q. How should researchers design robust in vivo studies to assess this compound’s safety and efficacy while minimizing ethical concerns?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and sample-size calculations.
  • Use non-invasive imaging (MRI, PET) to monitor biodistribution and target engagement in real time.
  • Include multiple endpoints (e.g., behavioral, biochemical, histological) to capture holistic effects.
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for ethical justification .

Q. What analytical approaches are recommended for detecting this compound’s off-target effects in complex biological systems?

Methodological Answer:

  • Perform high-content screening (HCS) with multiplexed readouts (e.g., cytotoxicity, mitochondrial stress).
  • Use toxicogenomics to identify dysregulated pathways in exposed cell lines or tissues.
  • Validate findings with orthogonal assays (e.g., qPCR for gene expression, Western blot for protein levels) .
  • Apply machine learning to predict off-target liabilities based on structural fingerprints .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s experimental data across laboratories?

Methodological Answer:

  • Provide raw data and metadata in FAIR-compliant repositories (e.g., Zenodo, ChEMBL).
  • Document equipment calibration protocols and reagent lot numbers .
  • Use standardized units (SI) and report statistical power for negative results .
  • Share detailed step-by-step protocols via platforms like protocols.io .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

Methodological Answer:

  • Apply mixed-effects models to account for inter-experiment variability.
  • Use nonlinear regression for sigmoidal dose-response curves (Hill equation).
  • Perform sensitivity analysis to identify outliers or influential data points .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between this compound’s preclinical promise and clinical trial outcomes?

Methodological Answer:

  • Conduct post-hoc analysis to identify biomarkers predictive of clinical response.
  • Re-evaluate preclinical models for translational relevance (e.g., humanized mouse models).
  • Disclose negative results transparently to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
UCPH-102F
Reactant of Route 2
UCPH-102F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.